molecular formula C41H62N7O16PS B3028409 Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH CAS No. 201422-05-1

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH

Cat. No. B3028409
M. Wt: 972.0 g/mol
InChI Key: OSDWCPXJLCWMAD-SWZUSDQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH, also known as Biotinylated Phosphotyrosine Peptide, is a synthetic peptide that has been widely used in scientific research. This peptide is composed of biotin, aminocaproic acid, tyrosine, glutamic acid, isoleucine, and a phosphorylated tyrosine residue. Biotinylated Phosphotyrosine Peptide is a valuable tool for studying protein-protein interactions, protein phosphorylation, and signal transduction pathways.

Scientific Research Applications

Lipopeptide Isoform Identification

The compound has applications in the identification and characterization of lipopeptide isoforms. A study detailed the use of reverse-phase high-performance liquid chromatography (HPLC) and MALDI-TOF-MS/MS for the purification and detection of lipopeptide isoforms from the iturin, fengycin, and surfactin families. The method proved efficient for characterizing diverse lipopeptide isoforms, which may differ by only a single amino acid or the fatty acid residue (Yang et al., 2015).

Drug Delivery System Development

Another significant application is in the development of drug delivery systems. A study described the modification of Polyamidoamine PAMAM dendrimer generation 3 (G3) by attaching biotin via an amide bond and glucoheptoamidated. This modification was used to encapsulate 5-aminolevulinic acid, enhancing its solubility and delivering it effectively to cells. The study highlighted the potential of these conjugates in hosting molecules and their non-toxic nature against Caco-2 cells (Kaczorowska et al., 2021).

Synthesis of Tyr(P)-containing Peptides

The compound is also instrumental in the synthesis of Tyr(P)-containing peptides. A study described a simple method using t-butyl phosphate protection for synthesizing these peptides, which are complex due to issues with piperidine cleaving the methyl group during peptide synthesis (Perich & Reynolds, 2009).

Cardiac Tissue Engineering

Additionally, the compound finds use in cardiac tissue engineering. Research involved the development of new synthetic polymeric systems functionalized with bioactive peptides (including H-Tyr-Ile-Gly-Ser-Arg-OH from laminin) for myocardial tissue engineering. The study demonstrated the positive effect of introducing bioactive molecules on the growth of C2C12 myoblasts on synthetic materials (Rosellini et al., 2015).

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N7O16PS/c1-3-23(2)35(40(58)59)47-38(56)27(17-19-34(53)54)44-37(55)26(16-18-33(51)52)45-39(57)28(21-24-12-14-25(15-13-24)64-65(61,62)63)43-32(50)11-5-4-8-20-42-31(49)10-7-6-9-30-36-29(22-66-30)46-41(60)48-36/h12-15,23,26-30,35-36H,3-11,16-22H2,1-2H3,(H,42,49)(H,43,50)(H,44,55)(H,45,57)(H,47,56)(H,51,52)(H,53,54)(H,58,59)(H2,46,48,60)(H2,61,62,63)/t23-,26-,27-,28-,29-,30-,35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDWCPXJLCWMAD-SWZUSDQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N7O16PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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